2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone
Overview
Description
The closest compound I found is "2-(Benzylmethylamino)ethanol" . It’s a chemical compound with the molecular formula C10H15NO . It’s provided by Sigma-Aldrich for early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. For “2-(Benzylmethylamino)ethanol”, the linear formula is C6H5CH2NHCH2CH2OH .Chemical Reactions Analysis
The chemical reactions involving a compound depend on its functional groups and structure. For instance, primary amines can react with benzoyl chloride to give benzamides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For “2-(Benzylmethylamino)ethanol”, the molecular weight is 165.23 g/mol .Scientific Research Applications
Structural Analysis and Spectroscopy
2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone and similar compounds have been characterized using various spectroscopic methods such as FTIR, UV–Vis, and multinuclear NMR spectroscopy. X-ray diffraction methods were employed to determine structures, revealing intricate details about molecular geometry. These studies provide a fundamental understanding of the structural and electronic properties of such compounds, which are crucial for various scientific applications, especially in material science and chemistry (Nycz et al., 2011).
Synthesis and Chemical Transformations
Several studies focused on the synthesis and transformation of compounds related to 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone. For instance, cyclization of 2-hydroxyacetophenone hydrazones led to the formation of benzoxazinones, highlighting methods for creating complex molecular structures from simpler ones (Alkhathlan, 2003). In a similar vein, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized using a three-component reaction, indicating the potential of these compounds in various chemical synthesis pathways (Sabbaghan & Hossaini, 2012).
Photoreactive Compounds and Photoprotection
Compounds structurally similar to 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone have been studied for their photoreactive properties. For instance, 2,5-Dimethylphenacyl (DMP) esters were explored for their potential as photoremovable protecting groups for carboxylic acids, which is crucial in fields like organic synthesis and biochemistry (Zabadal et al., 2001). Additionally, Benzophenone-3 (2-hydroxy-4-methoxybenzophenone; BP-3), a relative of 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, is widely used as a sunscreen to protect human skin and hair from UV radiation, highlighting the importance of these compounds in photoprotection and their potential endocrine-disrupting activities (Watanabe et al., 2015).
Green Chemistry and Environmental Applications
The synthesis of 2',4'-dihydroxyacetophenone, a compound closely related to 2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone, has been achieved using green chemistry principles. This synthesis employed non-polluting and reusable catalysts, adhering to the principles of green chemistry and emphasizing the importance of environmental sustainability in chemical synthesis (Yadav & Joshi, 2002).
Safety And Hazards
properties
IUPAC Name |
2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,18-19H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVERDXLUFRHUKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460271 | |
Record name | 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylmethylamino)-3',4'-dihydroxyacetophenone | |
CAS RN |
36467-25-1 | |
Record name | 1-(3,4-Dihydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036467251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[Benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50460271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-BENZYL ADRENALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7UW1YUN32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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